molecular formula C12H12ClNO B8743727 1-Chloro-6-isopropoxyisoquinoline

1-Chloro-6-isopropoxyisoquinoline

Cat. No.: B8743727
M. Wt: 221.68 g/mol
InChI Key: AKIVZJQQPLGNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-6-isopropoxyisoquinoline is a halogenated isoquinoline derivative featuring a chlorine atom at the 1-position and an isopropoxy group (-OCH(CH₃)₂) at the 6-position of the fused benzene-pyridine scaffold. The isoquinoline core is renowned for its role in medicinal chemistry due to its structural similarity to bioactive alkaloids.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

1-chloro-6-propan-2-yloxyisoquinoline

InChI

InChI=1S/C12H12ClNO/c1-8(2)15-10-3-4-11-9(7-10)5-6-14-12(11)13/h3-8H,1-2H3

InChI Key

AKIVZJQQPLGNSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1-Chloro-6-isopropoxyisoquinoline and its analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of 6-Substituted 1-Chloroisoquinoline Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Isopropoxy (6) C₁₂H₁₂ClNO 227.68* High lipophilicity; drug development
1-Chloro-6-methoxyisoquinoline Methoxy (6) C₁₀H₈ClNO 193.63 Moderate solubility in ethanol/DCM; medicinal chemistry intermediates
1-Chloro-6-fluoroisoquinoline Fluoro (6) C₉H₅ClFN 181.60 Low water solubility; SNAr reactivity
1-Chloro-6-methyl-5-nitroisoquinoline Methyl (6), Nitro (5) C₁₀H₇ClN₂O₂ 222.63 Hazardous; requires strict safety protocols
1-Chloro-6-(2-methylpropyl)isoquinoline 2-Methylpropyl (6) C₁₃H₁₄ClN 215.71 High steric bulk; niche synthetic applications
1-Chloro-6-(methylsulfonyl)isoquinoline Methylsulfonyl (6) C₁₀H₈ClNO₂S 257.70 Electron-withdrawing; medicinal intermediates

*Inferred based on substituent addition.

Substituent Effects on Physicochemical Properties

  • Solubility: Bulky substituents like isopropoxy reduce water solubility but improve solubility in organic solvents (e.g., dichloromethane, ethanol). The fluoro derivative exhibits the lowest aqueous solubility due to its compact, hydrophobic nature .
  • Reactivity: Electron-withdrawing groups (e.g., -NO₂ in 1-chloro-6-methyl-5-nitroisoquinoline) increase electrophilicity, enabling nucleophilic aromatic substitution (SNAr), whereas electron-donating groups (e.g., -OCH₃, -OCH(CH₃)₂) deactivate the ring .

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